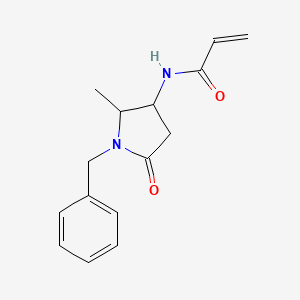
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide, also known as Boc-L-Pro-NH-CH=CH-CO-OMe, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific enzymes or receptors. The compound has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). It has also been found to bind to the cannabinoid receptor CB1, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to reduce blood glucose levels by inhibiting the activity of DPP-4, a protein that degrades incretin hormones. It has also been found to improve cognitive function by inhibiting the activity of AChE, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. Additionally, the compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide in lab experiments is its potential as a lead compound in drug discovery and development. The compound has been shown to have inhibitory effects on specific enzymes and receptors, making it a promising candidate for the development of drugs targeting these proteins. However, a limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research and development of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide. One direction is the continued study of the compound's potential as a lead compound in drug discovery and development. Further research is needed to determine the full extent of its inhibitory effects on specific enzymes and receptors, and to identify potential drug targets. Another direction is the exploration of the compound's potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Additionally, the synthesis method of the compound could be optimized to improve its yield and scalability, making it more accessible for research and development purposes.
Synthesis Methods
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide can be synthesized through a multi-step process involving the use of various reagents and solvents. The first step involves the protection of the amine group of L-proline with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with methyl acrylate to form the corresponding Michael adduct. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with benzyltriphenylphosphonium chloride and triethylamine to yield this compound.
Scientific Research Applications
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide has been found to exhibit potential as a lead compound in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of drugs targeting these proteins. Additionally, the compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Properties
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)16-13-9-15(19)17(11(13)2)10-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVMLFSIRPQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)
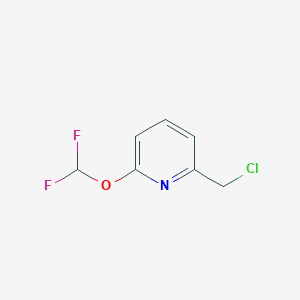
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)
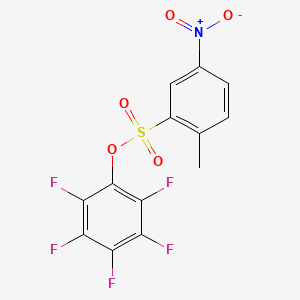
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
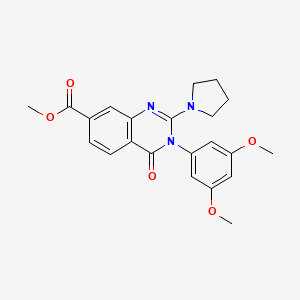

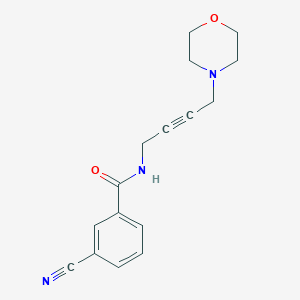
![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

